(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a 4-fluorophenyl group and a 3-nitrobenzyl group, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the condensation of the thiazolidinone core with 4-fluorobenzaldehyde in the presence of a base to form the corresponding hydrazone.
Addition of the 3-Nitrobenzyl Group: The final step is the alkylation of the hydrazone with 3-nitrobenzyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential biological activity can be investigated. The thiazolidinone core is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound can be studied for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors can be explored for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Hydrazones: Compounds with a hydrazone functional group, which are known for their antimicrobial activity.
Nitrobenzyl Derivatives: Compounds containing a nitrobenzyl group, which are known for their use in photolabile protecting groups.
Uniqueness
The uniqueness of (2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one lies in its combination of functional groups. The presence of the 4-fluorophenyl, 3-nitrobenzyl, and thiazolidinone moieties in a single molecule provides a unique platform for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
(2E)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-11(13-5-7-14(19)8-6-13)21-22-18-20-17(24)16(27-18)10-12-3-2-4-15(9-12)23(25)26/h2-9,16H,10H2,1H3,(H,20,22,24)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAACEHXCYBKJO-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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